molecular formula C12H14F3N B13268543 2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine

2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B13268543
M. Wt: 229.24 g/mol
InChI Key: CDTAIMKIHOWZIQ-UHFFFAOYSA-N
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Description

2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine is a compound characterized by the presence of a pyrrolidine ring substituted with a methyl group and a 4-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with 2-methylpyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Methyl-2-[4-(trifluoromethyl)phenyl]methylpyrrolidine
  • 2-Methyl-2-[4-(trifluoromethyl)phenyl]ethylpyrrolidine
  • 2-Methyl-2-[4-(trifluoromethyl)phenyl]propylpyrrolidine

Comparison: Compared to its analogs, 2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine exhibits unique properties due to the presence of the trifluoromethyl group, which imparts increased lipophilicity and metabolic stability. This makes it a valuable compound in drug design and material science, where these properties are highly desirable.

Biological Activity

2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring substituted with both a methyl group and a trifluoromethylphenyl moiety. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can significantly influence biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds containing trifluoromethyl groups often display enhanced antibacterial activity due to their ability to penetrate bacterial membranes effectively. For instance, similar compounds have been evaluated for their efficacy against various bacterial strains, demonstrating significant inhibition zones in agar diffusion assays .

Anticancer Properties

The anticancer potential of this compound is being explored through various in vitro studies. The presence of the trifluoromethyl group has been linked to increased potency against certain cancer cell lines. For example, derivatives with similar structural features have shown promising results in inhibiting tumor growth in preclinical models by targeting specific cellular pathways involved in cancer proliferation .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of this compound. Preliminary studies suggest that this compound may interact with neuronal voltage-sensitive sodium channels, which are critical targets for anticonvulsant drugs. In animal models, compounds structurally related to this pyrrolidine derivative exhibited protective effects against induced seizures, indicating potential therapeutic applications in epilepsy .

Structure-Activity Relationships (SAR)

The SAR of this compound reveals that modifications to the pyrrolidine core and the substitution pattern of the phenyl group significantly affect biological activity. The trifluoromethyl group enhances binding affinity to target proteins, while the methyl substitution may influence the compound's overall pharmacokinetic profile.

Comparison with Analogous Compounds

Compound Biological Activity Remarks
This compoundAntimicrobial, Anticancer, AnticonvulsantExhibits enhanced activity due to trifluoromethyl group
PyrrolidineLimited biological activityLacks functional groups for enhanced interaction
4-MethylpyrrolidineModerate antimicrobial activityLess potent than trifluoromethyl derivatives

Case Studies

  • Antimicrobial Efficacy : A study evaluated various derivatives of pyrrolidine against Gram-positive and Gram-negative bacteria, finding that those with trifluoromethyl substitutions had significantly lower minimum inhibitory concentrations (MICs) compared to their non-fluorinated counterparts .
  • Anticancer Screening : In vitro testing on cancer cell lines revealed that this compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways .
  • Neuropharmacological Assessment : Animal studies demonstrated that this compound could reduce seizure frequency in rodent models, suggesting a mechanism involving sodium channel modulation .

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

2-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C12H14F3N/c1-11(7-2-8-16-11)9-3-5-10(6-4-9)12(13,14)15/h3-6,16H,2,7-8H2,1H3

InChI Key

CDTAIMKIHOWZIQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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